An In-depth Technical Guide to 6-ROX Hydrochloride: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 6-ROX Hydrochloride: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-ROX hydrochloride (6-Carboxy-X-rhodamine hydrochloride), a widely used fluorescent dye. This document details its chemical structure, physicochemical and spectral properties, and provides in-depth experimental protocols for its key applications in molecular biology and drug discovery.
Chemical Structure and Physicochemical Properties
6-ROX hydrochloride is a synthetic rhodamine dye characterized by its high fluorescence quantum yield and photostability. It is the hydrochloride salt of 6-Carboxy-X-rhodamine. The presence of the carboxylic acid group allows for its conjugation to primary amines in biomolecules, typically through an N-hydroxysuccinimide (NHS) ester functionalization.
Below is a summary of the key chemical and physical properties of 6-ROX hydrochloride and its corresponding free acid form, 6-ROX.
| Property | 6-ROX Hydrochloride | 6-ROX (6-Carboxy-X-rhodamine) |
| Chemical Formula | C₃₃H₃₁ClN₂O₅ | C₃₃H₃₀N₂O₅ |
| Molecular Weight | 571.06 g/mol | 534.60 g/mol |
| CAS Number | 1689512-96-6 | 194785-18-7 |
| IUPAC Name | 9-(2,5-dicarboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-4-ium chloride | 9-(2,5-dicarboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-4-ium |
| Appearance | Dark violet powder | Dark violet powder |
| Solubility | Good solubility in polar organic solvents such as DMSO, DMF, methanol, and ethanol.[1] | Good solubility in polar organic solvents such as DMSO, DMF, methanol, and ethanol. |
| Storage and Stability | Store at -20°C, protected from light.[1][2][3] Stock solutions in anhydrous DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] | Store at -20°C, protected from light. Stock solutions in anhydrous DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] |
Spectral Properties
6-ROX is a red-emitting fluorophore. Its spectral characteristics make it a valuable tool in various fluorescence-based applications, particularly in multiplex assays where spectral separation from other dyes is crucial.
| Spectral Property | Value | Conditions |
| Excitation Maximum (λex) | ~575 nm[5] | In 0.1 M Tris pH 8.0 |
| Emission Maximum (λem) | ~602 nm[5] | In 0.1 M Tris pH 8.0 |
| Molar Extinction Coefficient (ε) | ~82,000 cm⁻¹M⁻¹ | In 0.1 M Tris pH 8.0 |
| Quantum Yield (Φ) | ~0.94 | For 5(6)-ROX mixture |
Note: The spectral properties of rhodamine dyes can be influenced by the solvent environment.[6][7][8][9][10]
Experimental Protocols
This section provides detailed methodologies for the primary applications of 6-ROX: oligonucleotide labeling, as a passive reference dye in qPCR, in Sanger sequencing, and in Förster Resonance Energy Transfer (FRET) studies.
Oligonucleotide Labeling with 6-ROX NHS Ester
6-ROX is commonly conjugated to amine-modified oligonucleotides via its N-hydroxysuccinimide (NHS) ester derivative. This reaction forms a stable amide bond.
Materials:
-
Amine-modified oligonucleotide
-
6-ROX NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.091 M Sodium Borate (NaB) buffer, pH 8.5
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate buffer
-
Nuclease-free water
Protocol:
-
Preparation of 6-ROX NHS Ester Stock Solution:
-
Preparation of Oligonucleotide:
-
Dissolve the amine-modified oligonucleotide in 0.091 M NaB buffer (pH 8.5) to a suitable concentration (e.g., 1-10 mg/mL).
-
-
Labeling Reaction:
-
Purification of Labeled Oligonucleotide:
-
Excess, unreacted dye must be removed. Several methods can be employed:
-
Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol to the reaction mixture.[12] Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the oligonucleotide. Wash the pellet with cold 70% ethanol.
-
Size-Exclusion Chromatography (e.g., Desalting Columns): This method separates the labeled oligonucleotide from the smaller, unreacted dye molecules.[11][13]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is highly effective for purifying dye-labeled oligonucleotides, as the hydrophobicity of the dye aids in separation.[14][15][16][17] Anion-exchange HPLC can also be used.[18]
-
-
-
Quality Control:
-
The success of the labeling reaction can be assessed by UV-Vis spectrophotometry. Measure the absorbance at 260 nm (for the oligonucleotide) and at the excitation maximum of 6-ROX (~575 nm). A pure, labeled product will exhibit both peaks.[19]
-
The purity can be further analyzed by HPLC or polyacrylamide gel electrophoresis (PAGE).[15][19]
-
6-ROX as a Passive Reference Dye in Real-Time PCR (qPCR)
In qPCR, 6-ROX is often used as a passive reference dye to normalize for non-PCR-related variations in fluorescence, such as pipetting errors or instrument fluctuations.[20] The fluorescence of 6-ROX remains constant throughout the PCR reaction.
Protocol:
-
Master Mix Preparation:
-
Prepare the qPCR master mix according to the manufacturer's protocol for your specific qPCR reagents (e.g., SYBR Green or TaqMan).
-
Add 6-ROX to the master mix at the concentration recommended for your qPCR instrument. Different instruments have different optimal concentrations of 6-ROX.[21][22] For example, some instruments require a final concentration of 500 nM, while others use 50 nM.
-
-
Reaction Setup:
-
Dispense the master mix containing 6-ROX into your PCR plate or tubes.
-
Add your template DNA, primers, and probe (if applicable).
-
Seal the plate or tubes and centrifuge briefly to collect the contents at the bottom.
-
-
qPCR Instrument Setup:
-
Set up your thermal cycling protocol.
-
Ensure that the instrument is set to collect data from the channel corresponding to 6-ROX, in addition to the reporter dye channel(s).
-
-
Data Analysis:
-
The qPCR software will normalize the reporter dye's fluorescence signal by dividing it by the 6-ROX fluorescence signal for each well at each cycle.[20] This normalized reporter value (Rn) is then used for downstream analysis, such as determining the quantification cycle (Cq).
-
6-ROX in Sanger Sequencing
In automated Sanger sequencing, fluorescently labeled primers or dideoxynucleotide triphosphates (ddNTPs) are used. 6-ROX-labeled oligonucleotides can serve as sequencing primers.
Protocol:
-
Sequencing Reaction Setup:
-
Prepare a reaction mix containing the DNA template, a 6-ROX labeled sequencing primer, DNA polymerase, and a mix of dNTPs and ddNTPs. In modern automated sequencing, all four ddNTPs, each labeled with a different fluorescent dye, are often used in a single reaction.[23]
-
The ratio of template to primer is critical for a successful sequencing reaction.[24]
-
-
Cycle Sequencing:
-
Perform thermal cycling to generate a series of DNA fragments that are complementary to the template, each terminating with a ddNTP.[23]
-
-
Purification of Sequencing Products:
-
Remove unincorporated ddNTPs and primers from the reaction mixture. This can be done by ethanol/EDTA precipitation or using specialized cleanup kits.[24]
-
-
Capillary Electrophoresis:
-
The purified sequencing products are separated by size using capillary electrophoresis.
-
A laser in the sequencing instrument excites the fluorescent dyes on the DNA fragments as they pass through the capillary.
-
The emitted fluorescence is detected, and the sequence is determined based on the color and order of the detected fragments.
-
6-ROX in Förster Resonance Energy Transfer (FRET)
FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through nonradiative dipole–dipole coupling. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making FRET extremely sensitive to small changes in distance.[25] 6-ROX is commonly used as an acceptor in FRET pairs with donors such as fluorescein (FAM).
Experimental Design:
-
Select a FRET Pair: Choose a donor fluorophore whose emission spectrum overlaps with the excitation spectrum of 6-ROX (the acceptor).[26] A common donor for 6-ROX is 5-FAM.
-
Labeling: Covalently label the two interacting molecules of interest with the donor and acceptor dyes.
-
Excitation and Emission: Excite the donor fluorophore at its excitation maximum. If FRET occurs, the acceptor (6-ROX) will emit fluorescence at its characteristic wavelength.
-
Measurement: Measure the fluorescence intensity of both the donor and the acceptor. An increase in the acceptor's emission and a corresponding decrease (quenching) of the donor's emission indicate FRET. The FRET efficiency can be calculated from these intensity changes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. 6-ROX, SE (6-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer 5 mg | Contact Us [thermofisher.com]
- 3. 6-ROX (6-Carboxy-X-Rhodamine), single isomer 10 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 6-ROX, SE [6-Carboxy-X-rhodamine, SE] - 5 mg [eurogentec.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. youdobio.com [youdobio.com]
- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 13. youdobio.com [youdobio.com]
- 14. labcluster.com [labcluster.com]
- 15. 寡核苷酸纯化 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 18. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. help.lumiprobe.com [help.lumiprobe.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 24. unsw.edu.au [unsw.edu.au]
- 25. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 26. spectroscopyonline.com [spectroscopyonline.com]
